molecular formula C12H13NO3 B11885759 8-Propoxyindolizine-7-carboxylic acid

8-Propoxyindolizine-7-carboxylic acid

Cat. No.: B11885759
M. Wt: 219.24 g/mol
InChI Key: VNYPFUKNQHUTDX-UHFFFAOYSA-N
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Description

8-Propoxyindolizine-7-carboxylic acid is a high-purity chemical building block offered for research and development purposes. Carboxylic acids are fundamental in life sciences and pharmaceutical research, often serving as critical precursors or active components in drug discovery . They frequently act as solubilizers to modulate a compound's lipophilicity and cell permeation, as pharmacophores that directly interact with biological targets to trigger or block a response, and as the active moiety in prodrug designs . The specific propoxy and indolizine structure of this reagent suggests potential for applications in medicinal chemistry and materials science. As with many specialized carboxylic acids, it may be utilized in the synthesis of novel compounds or in the study of specific biochemical pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

8-propoxyindolizine-7-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

VNYPFUKNQHUTDX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CN2C1=CC=C2)C(=O)O

Origin of Product

United States

Molecular Architecture, Spectroscopic Characterization, and Structure Activity/property Relationships of 8 Propoxyindolizine 7 Carboxylic Acid

Advanced Structural Analysis and Conformational Landscape

The molecular architecture of 8-Propoxyindolizine-7-carboxylic acid is defined by the planar, aromatic indolizine (B1195054) core, which is a 10-π electron system. The propoxy group at position 8 and the carboxylic acid group at position 7 introduce specific conformational features. The propoxy group, with its flexible propyl chain, can adopt various conformations, influencing the steric and electronic environment of the molecule.

The conformational landscape of the carboxylic acid group is of particular interest. The two primary conformations are syn and anti, referring to the dihedral angle of the O=C–O–H bond. While the syn conformation is often favored in the gas phase due to potential intramolecular hydrogen bonding, the anti conformation can be stabilized in solution through intermolecular interactions with the solvent. The equilibrium between these conformers can be influenced by the electronic nature of the indolizine ring and the presence of the adjacent propoxy group. Computational modeling using quantum mechanics (QM) and molecular dynamics (MD) simulations can provide insights into the potential energy surface and the relative populations of these conformers in different environments.

Spectroscopic Techniques for Elucidating Molecular Structure and Purity

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The aromatic protons on the indolizine ring will appear in the downfield region of the spectrum, typically between δ 6.0 and 8.5 ppm. The specific chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing carboxylic acid group. The protons of the propoxy group will exhibit characteristic signals in the upfield region, with the O-CH₂ protons appearing as a triplet, the central CH₂ protons as a sextet, and the terminal CH₃ protons as a triplet. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, often above δ 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid will be observed in the range of δ 160-180 ppm. The aromatic carbons of the indolizine ring will resonate between δ 100 and 150 ppm. The carbons of the propoxy group will appear in the upfield region of the spectrum. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the specific proton and carbon signals and confirming the connectivity of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are predicted values based on general indolizine chemistry and may vary in experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 ~ 7.0 - 7.5 ~ 110 - 120
H-2 ~ 6.5 - 7.0 ~ 100 - 110
H-3 ~ 7.5 - 8.0 ~ 120 - 130
H-5 ~ 8.0 - 8.5 ~ 125 - 135
H-6 ~ 6.8 - 7.3 ~ 105 - 115
COOH > 10.0 (broad s) ~ 165 - 175
O-CH₂ ~ 4.0 - 4.5 (t) ~ 65 - 75
-CH₂- ~ 1.8 - 2.2 (sextet) ~ 20 - 30

Mass spectrometry is crucial for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information by revealing characteristic fragmentation patterns of the indolizine core and the substituent groups. Common fragmentation pathways may include the loss of the propoxy group, the carboxylic acid group, or cleavage of the indolizine ring system.

IR Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, a sharp C=O stretch from the carbonyl group around 1680-1710 cm⁻¹, C-O stretching vibrations from the ether linkage of the propoxy group and the carboxylic acid, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The extended π-conjugated system of the indolizine ring gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the nature and position of substituents. The electron-donating propoxy group and the electron-withdrawing carboxylic acid group are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indolizine core.

Structure-Activity Relationship (SAR) Studies for Indolizine-7-carboxylic acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indolizine-7-carboxylic acid derivatives, the nature and position of substituents on the indolizine ring are critical for molecular recognition and functional profiles.

The substituents at positions 5, 6, 7, and 8 of the indolizine core play a significant role in modulating the molecule's properties.

Position 7: The carboxylic acid group at this position is a key feature. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to be ionized at physiological pH, can be crucial for interactions with biological targets such as enzymes and receptors.

Position 8: The propoxy group at this position contributes to the lipophilicity of the molecule, which can affect its membrane permeability and distribution. The size and conformation of the propoxy group can also introduce steric constraints that influence binding affinity and selectivity.

Interactive Data Table: General SAR Trends for Indolizine Derivatives

Position of Substitution Type of Substituent General Impact on Activity
7 Carboxylic Acid Often crucial for hydrogen bonding and target interaction.
8 Alkoxy Group Increases lipophilicity, can influence steric interactions.
5 Small, Electron-donating May enhance binding affinity through favorable electronic interactions.

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Reactivity and Chemical Transformations of 8 Propoxyindolizine 7 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution on the indolizine core is generally less favorable and requires specific activating factors.

Electrophilic Substitution:

The indolizine ring system is inherently π-excessive, rendering it highly reactive towards electrophiles. Theoretical calculations and experimental observations on various indolizine derivatives have established that electrophilic substitution preferentially occurs at the C-3 and C-1 positions of the five-membered pyrrole-like ring. The propoxy group at the C-8 position, being an electron-donating group, is expected to further enhance the electron density of the indolizine nucleus, thereby increasing its reactivity towards electrophiles. Conversely, the carboxylic acid group at C-7 is an electron-withdrawing group, which tends to deactivate the ring towards electrophilic attack.

The directing effect of these substituents on the regioselectivity of electrophilic substitution is a crucial consideration. The electron-donating propoxy group at C-8 would primarily activate the pyridine (B92270) ring, while the electron-withdrawing carboxylic acid at C-7 would deactivate it. However, the inherent reactivity of the five-membered ring typically dominates in electrophilic aromatic substitution reactions of indolizines. Therefore, electrophilic attack is still most likely to occur at the C-3 or C-1 position. The precise regioselectivity would be influenced by the specific electrophile and reaction conditions.

Nucleophilic Substitution:

Nucleophilic substitution on the indolizine core is a less common reaction pathway due to the electron-rich nature of the ring system. However, it can be facilitated by the presence of a good leaving group and/or activating electron-withdrawing substituents. In the case of 8-propoxyindolizine-7-carboxylic acid, the carboxylic acid group at C-7 could potentially activate the adjacent C-8 position towards nucleophilic attack under certain conditions, although this is not a commonly reported reaction for indolizines. More established is nucleophilic substitution at the C-5 position, particularly when an activating group like a nitro group is present at a different position on the pyridine ring. For this compound, direct nucleophilic substitution on the indolizine core is not anticipated to be a primary mode of reactivity under standard conditions.

Another pathway for substitution involves the initial metallation of the indolizine ring. It has been shown that some 2-substituted indolizines can be selectively lithiated at the 5-position, followed by reaction with various electrophiles to introduce new substituents. This approach could potentially be explored for the functionalization of the this compound scaffold.

Chemical Modifications and Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position is a versatile functional handle that allows for a wide range of chemical modifications and derivatization strategies. These transformations are generally analogous to those of other aromatic carboxylic acids.

Esterification:

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid. Alternatively, esterification can be achieved under milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Amide Bond Formation:

Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Common reagents for amide bond formation include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used.

Reduction to an Alcohol:

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, followed by an aqueous workup. Milder reducing agents like borane (B79455) (BH₃) can also be employed.

Decarboxylation:

While generally requiring harsh conditions, decarboxylation of the carboxylic acid to introduce a hydrogen atom at the C-7 position might be achievable, potentially through specialized methods like copper-catalyzed decarboxylation in the presence of a suitable proton source.

Table 1: Potential Derivatization Reactions of the Carboxylic Acid Moiety

Reaction Reagents and Conditions Product Functional Group
Esterification R'OH, cat. H⁺ Ester (-COOR')
Amide Formation R'R''NH, Coupling Agent (e.g., EDC, HATU) Amide (-CONR'R'')
Reduction 1. LiAlH₄, THF; 2. H₂O Primary Alcohol (-CH₂OH)

Reactivity and Transformations Involving the Propoxy Group

The propoxy group at the C-8 position is an ether linkage, which is generally stable under many reaction conditions. However, it can undergo specific transformations, particularly cleavage under harsh acidic conditions.

Ether Cleavage:

The C-O bond of the propoxy group can be cleaved by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would lead to the formation of an 8-hydroxyindolizine derivative and propyl halide. The mechanism of this cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group and the reaction conditions. Given that the propoxy group is attached to an aromatic ring, the cleavage would likely occur at the alkyl-oxygen bond.

Table 2: Potential Reaction of the Propoxy Group

Reaction Reagents and Conditions Product Functional Group
Ether Cleavage HBr or HI, heat Phenolic Hydroxyl (-OH)

Regioselectivity and Stereoselectivity Considerations in Chemical Reactions of this compound

Regioselectivity:

For reactions involving the carboxylic acid and propoxy groups, regioselectivity is generally not a concern as these reactions occur at the specific functional group.

Stereoselectivity:

For the reactions outlined, stereoselectivity is not a primary consideration as no new chiral centers are typically formed in the reactions on the aromatic core or the functional group modifications discussed. However, if chiral reagents or catalysts were employed in the derivatization of the carboxylic acid (for example, with a chiral amine or alcohol), then diastereomeric products could be formed, and the stereoselectivity of such reactions would need to be considered.

Advanced Computational and Theoretical Investigations of 8 Propoxyindolizine 7 Carboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Spectroscopic Signatures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For indolizine (B1195054) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G basis set, are employed to determine optimized geometries, harmonic vibrational frequencies, and infrared intensities. researchgate.netniscpr.res.in Such studies provide insights into the distribution of electrons within the molecule and help predict its stability and reactivity.

The electronic structure of indolizine is characterized by a 10-π electron aromatic system, which confers significant stability. derpharmachemica.com The nitrogen bridge atom influences the electron density across the fused ring system. The five-membered ring tends to be electron-rich, resembling pyrrole (B145914), while the six-membered ring is more electron-deficient, similar to pyridine (B92270). core.ac.uk This electronic arrangement is crucial in determining the molecule's reactivity, particularly towards electrophiles.

Key electronic parameters that can be calculated for 8-propoxyindolizine-7-carboxylic acid using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. niscpr.res.inresearchgate.net A smaller gap generally suggests higher reactivity. For many organic dyes and heterocyclic compounds, these values are instrumental in predicting their optical and electronic properties. researchgate.netscirp.org

Calculated PropertySignificanceTypical Method
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule.DFT (e.g., B3LYP/6-31G*)
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic transition energy.DFT, TD-DFT researchgate.net
Electron Density DistributionHighlights electron-rich and electron-deficient regions.DFT
Vibrational FrequenciesPredicts the molecule's infrared (IR) spectrum. researchgate.netDFT
Excitation EnergiesPredicts UV-visible absorption spectra. scirp.orgTime-Dependent DFT (TD-DFT) nih.gov

Spectroscopic signatures, such as UV-visible absorption spectra, can be simulated using Time-Dependent DFT (TD-DFT). nih.govacs.org These calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, typically from the HOMO to the LUMO. scirp.org For indolizine derivatives, their conjugated planar electronic structure often leads to strong fluorescence properties. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are scarce, the methodology is widely applied to nitrogen-containing heterocyclic compounds to understand their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

For a molecule like this compound, MD simulations can provide valuable information about:

Conformational Preferences: The propoxy and carboxylic acid groups attached to the rigid indolizine core have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) and the energy barriers between them.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics.

Intermolecular Interactions: MD is crucial for studying how the molecule might bind to a biological target, such as an enzyme or receptor. It can elucidate the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

The results of MD simulations are often analyzed to calculate properties like root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to understand the structure of the surrounding solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolizine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indolizine derivatives, which are known to exhibit a wide range of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities, QSAR studies are invaluable for drug design. chim.itresearchgate.netresearchgate.net

A typical QSAR study on indolizine derivatives would involve:

Data Collection: A dataset of indolizine analogues with experimentally measured biological activity (e.g., IC50 values) is compiled. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) is calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. ung.ac.id

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

QSAR models for indolizine analogues have indicated the importance of factors like lipophilicity, dipole moment, and specific atomic charges in determining their biological activity. researchgate.netung.ac.id These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSAR Descriptor TypeExamplesRelevance to Biological Activity
ElectronicAtomic charges, HOMO/LUMO energies, Dipole momentInfluences electrostatic interactions and reactivity. ung.ac.id
StericMolecular volume, Surface areaAffects how the molecule fits into a binding site.
HydrophobicLogP (octanol-water partition coefficient)Relates to membrane permeability and hydrophobic interactions. researchgate.net
TopologicalConnectivity indicesDescribes the branching and shape of the molecule.

Prediction of Molecular Properties and Reactivity Pathways

Computational chemistry provides a powerful toolkit for predicting various molecular properties and elucidating potential reaction pathways for this compound.

Molecular Properties: A range of physicochemical properties can be predicted using computational models. These include properties relevant to "drug-likeness," such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov In silico tools can estimate parameters like aqueous solubility, membrane permeability, and potential for binding to plasma proteins, which are crucial in the early stages of drug discovery.

Reactivity Pathways: The inherent electronic structure of the indolizine nucleus dictates its chemical reactivity. The five-membered ring is generally more susceptible to electrophilic attack, with positions C-1 and C-3 being the most reactive. chim.it The presence of the propoxy and carboxylic acid substituents on the six-membered ring of this compound will modulate this reactivity through their electron-donating or withdrawing effects.

Computational methods can be used to model reaction mechanisms and predict the most likely pathways for various transformations. researchgate.net For instance, DFT calculations can be used to determine the activation energies for different electrophilic substitution reactions, helping to predict the regioselectivity of such reactions. The reactivity of indolizines in cycloaddition reactions, a common method for their synthesis, can also be explored computationally. rsc.org

Future Research Directions and Unaddressed Challenges in Indolizine 7 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of indolizine (B1195054) derivatives has traditionally relied on classic methods such as the Chichibabin and Scholtz reactions. rsc.orgjbclinpharm.org While effective, these methods often require harsh reaction conditions and can result in limited yields and substitution patterns. The future of indolizine-7-carboxylic acid synthesis lies in the development of more efficient, sustainable, and versatile synthetic methodologies.

Recent advancements have seen the emergence of transition metal-catalyzed reactions and one-pot multi-component reactions that offer milder conditions and greater functional group tolerance. organic-chemistry.org Future research should focus on:

Catalyst Development: Exploring novel and more efficient catalysts, including those based on earth-abundant metals, to drive the synthesis of indolizine-7-carboxylic acids.

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of environmentally benign solvents, microwave-assisted synthesis, and flow chemistry, will be crucial for developing sustainable synthetic routes. researchgate.net

Diversity-Oriented Synthesis: The development of synthetic strategies that allow for the rapid generation of diverse libraries of indolizine-7-carboxylic acid derivatives with various substituents at different positions on the indolizine core. This will be instrumental in exploring the structure-activity relationships of these compounds.

Table 1: Comparison of Synthetic Routes for Indolizine Derivatives

Synthetic Method Advantages Disadvantages Future Research Focus
Classical Methods (e.g., Chichibabin) Well-established, readily available starting materials. Harsh reaction conditions, limited yields and regioselectivity. Modification of classical methods for milder conditions.
Transition Metal Catalysis High efficiency, good regioselectivity, milder conditions. Cost and toxicity of some metal catalysts. Development of catalysts based on earth-abundant metals.
1,3-Dipolar Cycloaddition High atom economy, good control over stereochemistry. Limited availability of certain precursors. Expansion of the substrate scope for broader applications. jbclinpharm.org

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Specialized equipment required, scalability challenges. | Optimization of protocols for large-scale synthesis. researchgate.net |

Note: This table provides a general overview and is not specific to 8-propoxyindolizine-7-carboxylic acid.

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

Indolizine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govnih.govnih.gov However, for many of these reported activities, the precise molecular mechanisms of action remain to be fully elucidated.

Future research in this area should employ a multi-pronged approach to unravel the intricate details of how these compounds interact with their biological targets:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific protein targets of biologically active indolizine-7-carboxylic acid derivatives.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of indolizine derivatives in complex with their biological targets. This will provide invaluable insights into the specific molecular interactions that govern their activity.

In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to fully characterize the pharmacological effects of these compounds and to understand their pharmacokinetic and pharmacodynamic properties.

Exploration of New Application Domains for Indolizine-Based Fluorescent Systems

The conjugated π-system of the indolizine core endows many of its derivatives with interesting photophysical properties, including strong fluorescence. derpharmachemica.comacs.orgresearchgate.net These fluorescent properties open up a wide range of potential applications beyond the realm of medicinal chemistry.

Future research should focus on harnessing the fluorescent properties of indolizine-7-carboxylic acids for novel applications:

Bioimaging and Sensing: Designing and synthesizing novel indolizine-based fluorescent probes for the selective detection of biologically important analytes, such as metal ions, reactive oxygen species, and specific enzymes. These probes could also be used for the imaging of cellular structures and processes. mdpi.orgresearchgate.net

Materials Science: Exploring the use of indolizine-based fluorophores in the development of advanced materials, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. researchgate.netrsc.org

Photodynamic Therapy (PDT): Investigating the potential of indolizine derivatives as photosensitizers in PDT for the treatment of cancer and other diseases.

Table 2: Potential Applications of Indolizine-Based Fluorescent Systems

Application Domain Key Requirements for Indolizine Derivatives Potential Advantages
Bioimaging High quantum yield, photostability, cell permeability, specific targeting. Tunable emission wavelengths, potential for two-photon excitation. rsc.org
Chemical Sensing Selective binding to target analyte, significant change in fluorescence upon binding. High sensitivity and selectivity. mdpi.org

| Organic Electronics | High charge carrier mobility, suitable energy levels, good film-forming properties. | Potential for bright and efficient emission in OLEDs. researchgate.net |

Note: This table is illustrative of the potential of the indolizine class and not based on specific data for this compound.

Computational Design and Rational Engineering of Indolizine Derivatives with Tailored Properties

The integration of computational chemistry and molecular modeling techniques offers a powerful approach to accelerate the discovery and optimization of novel indolizine derivatives with desired properties. researchgate.netresearchgate.net By leveraging in silico methods, researchers can design and screen virtual libraries of compounds, predict their biological activities and physicochemical properties, and gain a deeper understanding of their structure-activity relationships.

Future research in this area should focus on:

Predictive Modeling: Developing and validating robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of indolizine-7-carboxylic acid derivatives.

Virtual Screening: Employing high-throughput virtual screening techniques to identify promising lead compounds from large virtual libraries of indolizine derivatives.

De Novo Design: Utilizing de novo design algorithms to generate novel indolizine-based scaffolds with optimized properties for specific biological targets or material applications.

Addressing Gaps in Comprehensive Structure-Function Relationship Understanding

A thorough understanding of the relationship between the chemical structure of indolizine derivatives and their biological or physical function is paramount for their rational design and optimization. While some structure-activity relationship (SAR) studies have been conducted for certain classes of indolizine derivatives, a comprehensive understanding is still lacking. nih.gov

Future research should aim to bridge these knowledge gaps by:

Systematic SAR Studies: Conducting systematic SAR studies by synthesizing and evaluating libraries of indolizine-7-carboxylic acid derivatives with diverse substituents at various positions of the indolizine core.

Three-Dimensional SAR (3D-SAR): Employing 3D-SAR techniques, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), to develop predictive models that can guide the design of more potent and selective compounds.

Integration of Experimental and Computational Data: Combining experimental data from biological and photophysical studies with computational modeling to develop a holistic understanding of the structure-function relationships of indolizine-7-carboxylic acids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Propoxyindolizine-7-carboxylic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce the propoxy group at the indolizine C8 position. Carboxylic acid functionality at C7 is often retained via hydrolysis of ester precursors under alkaline conditions. Key factors include:

  • Catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5–10 mol%) and ligand selection to minimize side reactions .
  • Temperature control (40–80°C) to balance reaction rate and decomposition risks .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in 60–80% yield .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to differentiate CH₂ and CH₃ groups in the propoxy chain. The carboxylic proton (COOH) typically appears as a broad singlet at δ 12–14 ppm .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. ESI-MS in negative mode confirms the molecular ion [M−H]⁻ .
  • FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility, >50 mg/mL), aqueous buffers (pH-dependent: soluble at pH >5 due to deprotonation), and organic solvents (e.g., methanol, chloroform) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products, such as decarboxylated indolizine derivatives. Stability is optimal at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the carboxylic acid group, which influences hydrogen-bonding interactions in enzyme binding .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with protein targets (e.g., tyrosine phosphatases) using GROMACS. Focus on binding free energy (MM-PBSA) and ligand conformational stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from peer-reviewed studies (e.g., IC₅₀ values in enzyme inhibition assays). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified propoxy chain lengths or carboxylic acid substituents. Test in standardized assays (e.g., kinase inhibition panels) to isolate critical functional groups .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Process Chemistry Optimization : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for large batches. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Catalyst Recycling : Implement flow chemistry systems to recover Pd catalysts, reducing costs and environmental impact .

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